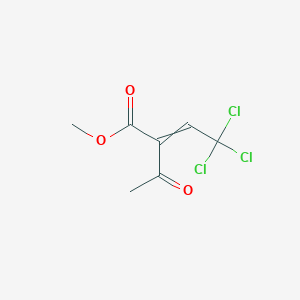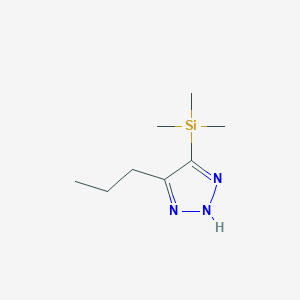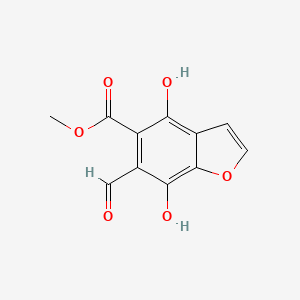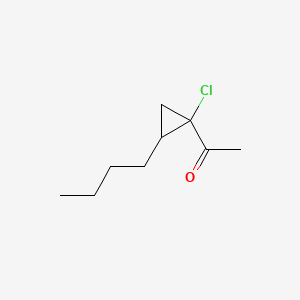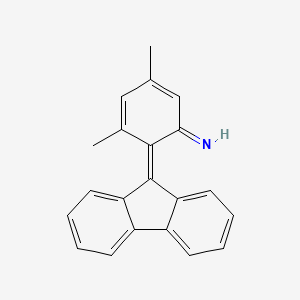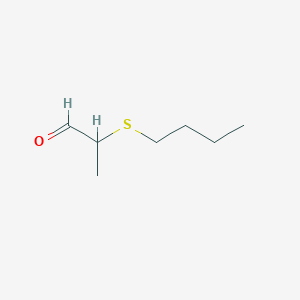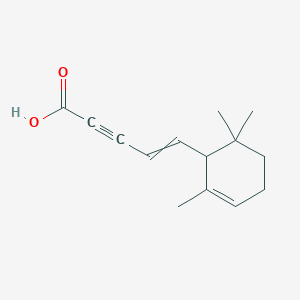
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane typically involves the alkylation of phenyl derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a major product . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications. Detailed studies are required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenylacetylene: Used in the synthesis of various organic compounds.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production.
4,4’-Di-tert-butylbiphenyl: Utilized in the generation of homoallylic amine derivatives.
Uniqueness
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ethyl and tert-butylphenyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
85668-74-2 |
|---|---|
Formule moléculaire |
C30H46 |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
1-tert-butyl-4-[3-(4-tert-butylphenyl)-3-ethyl-5-methylheptan-4-yl]benzene |
InChI |
InChI=1S/C30H46/c1-11-22(4)27(23-14-16-24(17-15-23)28(5,6)7)30(12-2,13-3)26-20-18-25(19-21-26)29(8,9)10/h14-22,27H,11-13H2,1-10H3 |
Clé InChI |
WNLBDFYTLIBLQU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(CC)(CC)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


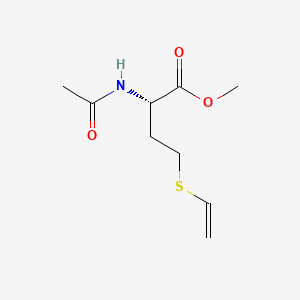
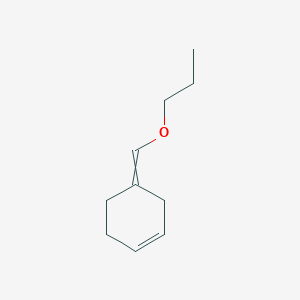
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

